molecular formula C12H19NOS B1457922 N-tert-butyl-5-propylthiophene-2-carboxamide CAS No. 166591-29-3

N-tert-butyl-5-propylthiophene-2-carboxamide

Cat. No. B1457922
CAS RN: 166591-29-3
M. Wt: 225.35 g/mol
InChI Key: NNCVKHZODQZFPS-UHFFFAOYSA-N
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Description

“N-tert-butyl-5-propylthiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives. It has a molecular formula of C12H19NOS and a molecular weight of 225.35 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(tert-butyl)-5-propylthiophene-2-carboxamide . The InChI code for this compound is 1S/C12H19NOS/c1-5-6-9-7-8-10(15-9)11(14)13-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound .

Scientific Research Applications

Cardioprotective Agents and Malonyl-CoA Decarboxylase Inhibition

One notable application area for compounds related to N-tert-butyl-5-propylthiophene-2-carboxamide is in the development of cardioprotective agents. For example, the discovery of potent malonyl-CoA decarboxylase inhibitors has been highlighted, with compounds showing significant potential in improving cardiac efficiency and function in ischemic heart diseases. The study by Cheng et al. (2006) describes the synthesis and pharmacokinetic properties of a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, emphasizing their powerful stimulation of glucose oxidation in rat hearts and suggesting a promising avenue for treating heart-related conditions (Cheng et al., 2006).

Synthesis and Antimicrobial Applications

Another research focus is the synthesis of compounds with antimicrobial and antifungal properties. Doležal et al. (2010) synthesized a series of pyrazinamide analogues to evaluate their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. The study provides valuable insights into the structure-activity relationships of these compounds, identifying specific derivatives with high activity against Mycobacterium tuberculosis and fungal strains, which opens up potential applications in developing new antimicrobial agents (Doležal et al., 2010).

Fluorescence Sensing and Organic Synthesis

Compounds with structural similarities to this compound have also been explored for their utility in fluorescence sensing and organic synthesis. The study by Kim and Ahn (2008) on oligothiophene-based compounds demonstrates the potential of these substances in fluorescence "turn-on" sensing of carboxylate anions. Such applications are crucial for the development of sensitive and selective sensors for environmental monitoring and analytical chemistry (Kim & Ahn, 2008).

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-tert-butyl-5-propylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-5-6-9-7-8-10(15-9)11(14)13-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCVKHZODQZFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(S1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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